

# ONO-TR-772 Technical Support Center: In Vivo Solubility Troubleshooting

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## Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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Welcome to the technical support center for **ONO-TR-772**. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using **ONO-TR-772** in in vivo studies.

## Frequently Asked Questions (FAQs)

Q1: What is **ONO-TR-772** and why is its solubility a concern?

**ONO-TR-772** (also known as VU6018042) is a potent and selective dual inhibitor of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels.<sup>[1][2]</sup> These channels are members of the two-pore domain potassium (K2P) channel family and are involved in regulating cellular excitability. Due to its high lipophilicity and low aqueous solubility, achieving concentrations suitable for in vivo administration can be challenging. This poor solubility can lead to issues with bioavailability, inconsistent drug exposure, and potential precipitation at the injection site.

Q2: What are the key physicochemical properties of **ONO-TR-772** that contribute to its low solubility?

**ONO-TR-772**'s solubility challenges stem from its chemical structure. Key properties to consider are:

- Low Aqueous Solubility: Less than 5  $\mu$ M.
- High Lipophilicity: ChromatoLogD = 5.16.

This combination of properties makes it difficult to dissolve in simple aqueous vehicles commonly used for in vivo studies.

Q3: What are the known effective doses of **ONO-TR-772** in animal models?

In a mouse model of cognitive impairment (MK-801 challenge in a novel object recognition task), **ONO-TR-772** demonstrated efficacy with a minimum effective dose (MED) of 10 mg/kg when administered via intraperitoneal (IP) injection.[2][3]

## Troubleshooting Guide for In Vivo Studies

### Issue: Precipitation of **ONO-TR-772** during formulation or upon administration.

Potential Cause: Use of an inappropriate vehicle that cannot maintain **ONO-TR-772** in solution, especially upon dilution with physiological fluids.

Solutions:

- **Multi-component Vehicle System:** For poorly soluble compounds like **ONO-TR-772**, a multi-component vehicle system is often necessary. A common approach involves a combination of a primary solvent, a co-solvent/surfactant, and an aqueous diluent.
- **Recommended Starting Formulation:** A widely used formulation for lipophilic compounds administered intraperitoneally is a mixture of DMSO, PEG400, Tween 80, and saline. This combination helps to first dissolve the compound in a strong organic solvent (DMSO) and then create a stable emulsion or solution when diluted.

## Quantitative Data Summary

Property	Value	Reference
Chemical Name	ONO-TR-772 (VU6018042)	[1]
Target(s)	TREK-1 / TREK-2	[1]
IC50	15 nM (for TREK-1)	[2]
Aqueous Solubility	< 5 µM	
Lipophilicity	ChromatoLogD = 5.16	
Route of Admin.	Intraperitoneal (IP)	[2][3]
Effective Dose (Mouse)	10 mg/kg	[2][3]

## Experimental Protocols

### Protocol 1: Formulation of ONO-TR-772 for Intraperitoneal (IP) Injection

This protocol is a standard starting point for formulating poorly soluble compounds for in vivo research.

Materials:

- **ONO-TR-772** powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 400 (PEG400), sterile, injectable grade
- Polysorbate 80 (Tween 80), sterile, injectable grade
- Saline (0.9% NaCl), sterile, injectable grade

Procedure:

- Initial Dissolution: Weigh the required amount of **ONO-TR-772** and dissolve it in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **ONO-TR-772** in 1 mL of DMSO.

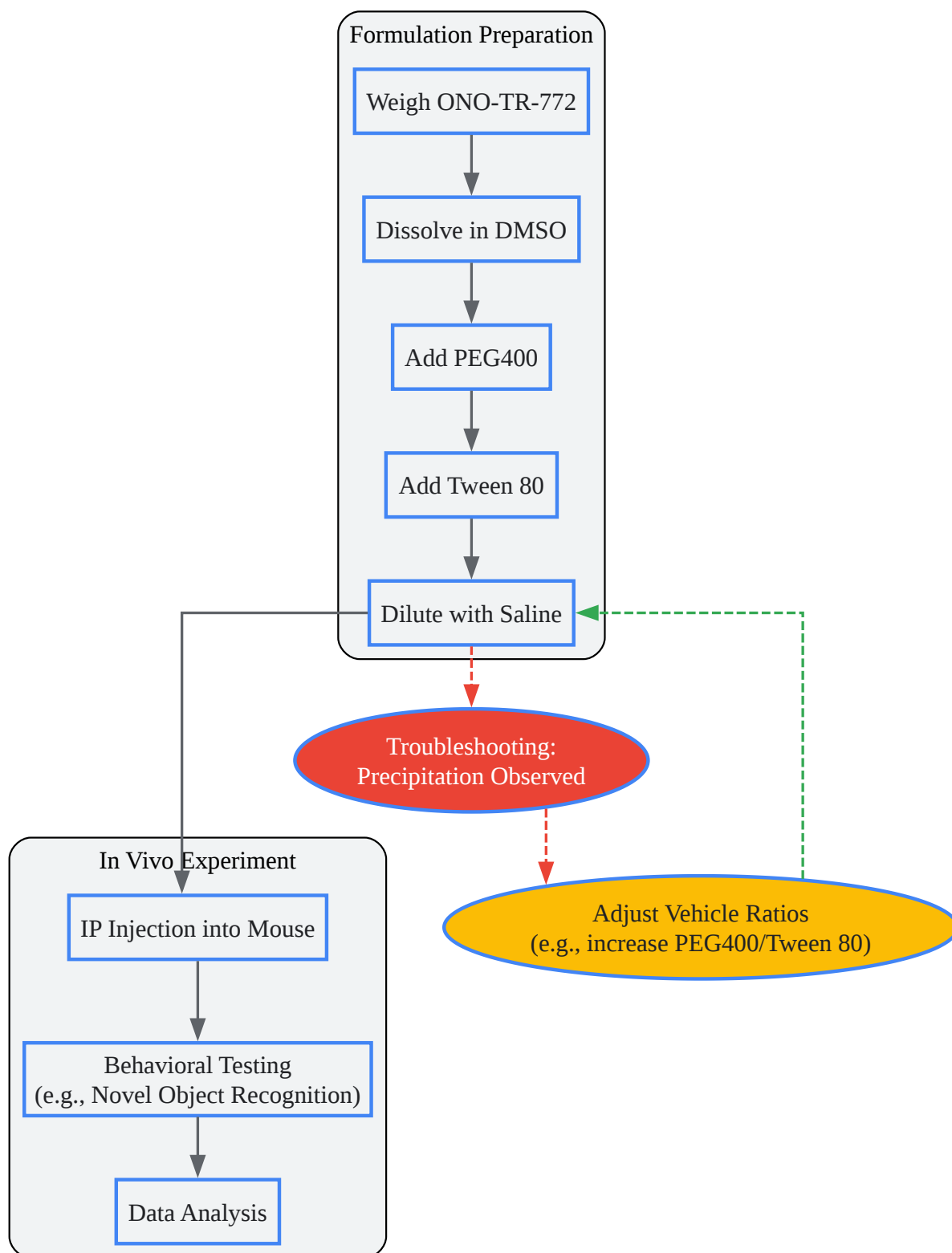
Gently warm or vortex if necessary to ensure complete dissolution.

- **Addition of Co-solvent:** To the DMSO solution, add PEG400. A common ratio is 1:4 (DMSO:PEG400). For the example above, add 4 mL of PEG400 to the 1 mL of DMSO solution. Mix thoroughly.
- **Addition of Surfactant:** Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5%. To the 5 mL mixture from the previous step, add 0.25 mL of Tween 80. Mix until a clear solution is obtained.
- **Final Dilution:** Slowly add sterile saline to the desired final volume while vortexing. For instance, to achieve a final concentration of 1 mg/mL, you would add saline to a final volume of 10 mL.
- **Final Formulation Ratio (Example):** 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.
- **Administration:** Administer the freshly prepared formulation to the animal via intraperitoneal injection. Ensure the solution is at room temperature before injection.

Note: It is crucial to prepare this formulation fresh on the day of the experiment to avoid precipitation. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

## Visualizations

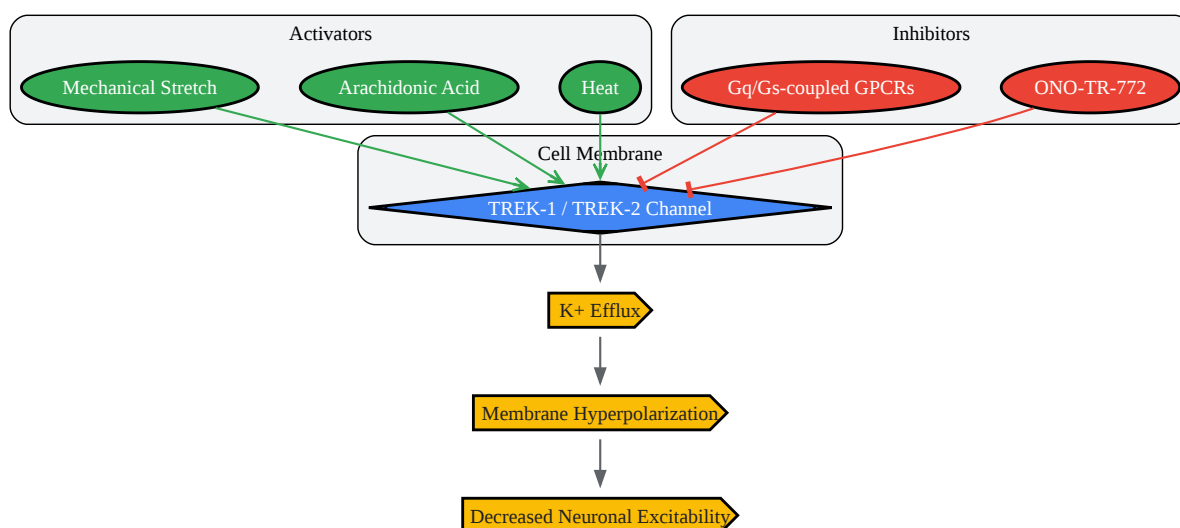
### ONO-TR-772 Experimental Workflow



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Caption: Workflow for **ONO-TR-772** formulation and in vivo testing with troubleshooting loop.

## TREK-1/TREK-2 Signaling Pathway and Inhibition by ONO-TR-772



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Caption: Simplified signaling pathway of TREK-1/TREK-2 channels and their inhibition by ONO-TR-772.

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## References

- 1. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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